molecular formula C14H13F2NO B1489151 2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine CAS No. 1432680-08-4

2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine

Cat. No.: B1489151
CAS No.: 1432680-08-4
M. Wt: 249.26 g/mol
InChI Key: OLIXDGMBWMHXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine is a chemical compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. This compound features a phenyl ring substituted with a difluorophenoxy group and an ethan-1-amine moiety, making it a versatile intermediate for further chemical transformations.

Biochemical Analysis

Biochemical Properties

2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus affecting the overall metabolic flux .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability and degradation, which can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing gene expression. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in certain tissues. These interactions can influence its localization and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine typically involves the following steps:

  • Phenol Activation: : The phenol group is activated using a suitable reagent such as thionyl chloride (SOCl₂) to form the corresponding phenol chloride.

  • Nucleophilic Substitution: : The activated phenol chloride is then reacted with 2,4-difluorophenol in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the difluorophenoxy group.

  • Amination: : The resulting difluorophenoxyphenyl compound is then subjected to amination using ethylamine (C₂H₅NH₂) under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: : Reduction reactions can reduce nitro groups to amines or other reducible functionalities.

  • Substitution: : Substitution reactions can replace the difluorophenoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Nucleophiles such as sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: : Amines, amides, and other reduced forms.

  • Substitution: : Alkoxy, alkyl, and other substituted derivatives.

Scientific Research Applications

2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine has several scientific research applications:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : It can be used in the development of bioactive compounds for drug discovery.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the biological system and the specific disease being targeted.

Comparison with Similar Compounds

2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine is similar to other compounds with phenyl and amine functionalities, such as:

  • 2-(2,4-Difluorophenyl)pyridine: : Both compounds share the difluorophenyl group but differ in their core structures.

  • 2-(4-Methoxyphenyl)ethan-1-amine: : Similar amine functionality but with a methoxy group instead of difluorophenoxy.

Properties

IUPAC Name

2-[4-(2,4-difluorophenoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO/c15-11-3-6-14(13(16)9-11)18-12-4-1-10(2-5-12)7-8-17/h1-6,9H,7-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIXDGMBWMHXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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